molecular formula C17H18N4O4S B2388580 Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 301354-28-9

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No.: B2388580
CAS No.: 301354-28-9
M. Wt: 374.42
InChI Key: ZIOGHKKMAHBMBE-UHFFFAOYSA-N
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Description

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound with the molecular formula C17H18N4O4S and a molecular weight of 374.42 g/mol. This compound is known for its potential biological activity and has various properties that can have significant implications in research and industry.

Preparation Methods

The synthesis of Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the purine core: This involves the synthesis of the purine ring system, which can be achieved through various methods such as the Traube synthesis or the Fischer indole synthesis.

    Introduction of the benzyl and methyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the sulfanylacetate moiety:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can be compared with other similar compounds, such as:

    Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)acetate: This compound lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    Mthis compound: The methyl ester analog may have different solubility and pharmacokinetic properties.

    Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoate: This compound has a longer carbon chain, which may affect its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-3-25-12(22)10-26-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOGHKKMAHBMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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